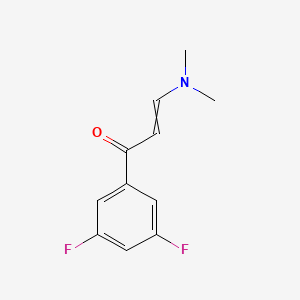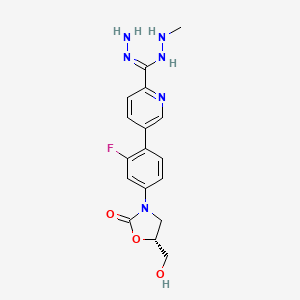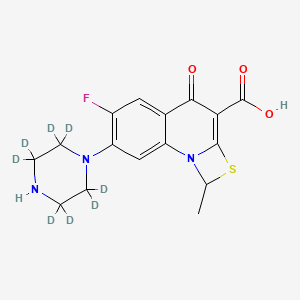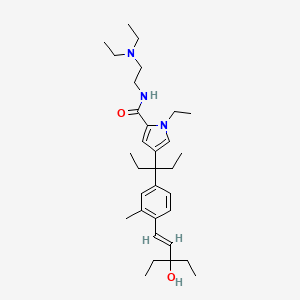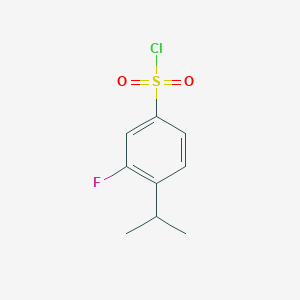
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClFNO4S2. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Fluoro-4-(propan-2-yl)benzenesulfonyl chloride.
Chlorosulfonation: The starting material undergoes chlorosulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine atom and an isopropyl group.
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the isopropyl group.
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride: Contains additional functional groups compared to 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This combination of functional groups makes it a versatile reagent in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C9H10ClFO2S |
|---|---|
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
3-fluoro-4-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-4-3-7(5-9(8)11)14(10,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
TWPGORTZQKLFBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



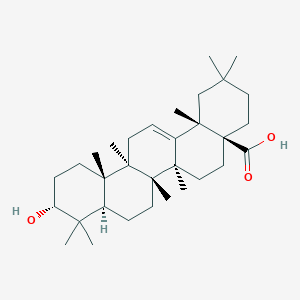
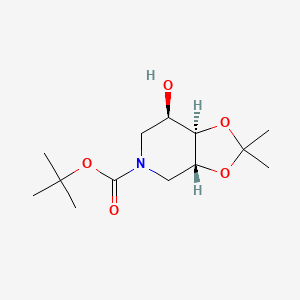


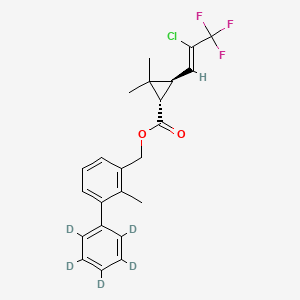
![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
